![molecular formula C36H36O8 B1262105 (6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran](/img/structure/B1262105.png)
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran
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Overview
Description
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran is a natural product found in Uvaria dependens with data available.
Scientific Research Applications
Synthesis and Antitumor Applications
The chemical compound (6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran has been the focus of various synthetic and application-oriented studies in scientific research. The synthesis of derivatives related to this compound, known as Homopterocarpane derivatives, has been explored for potential antitumor and anti-AIDS activities. These derivatives were tested in vitro for their anti-cancer properties, showing some activity against tumor cells at concentrations below 100 microM, indicating their potential in cancer research and therapy (Valenti et al., 1997).
Chemical Reactions and Properties
Research into the chemical properties and reactions of benzopyrano derivatives has shed light on their complex behavior. One study confirmed that hydrolysis of benzopyrano derivatives involves a double-bond shift, leading to the formation of chromones, which are related to the compounds under investigation (Dean et al., 1993). Such insights are crucial for understanding the chemical reactivity and potential modifications of these compounds for various applications.
Advanced Synthetic Methods
Innovative synthetic methods have been developed to create complex benzopyrano derivatives. For example, a simple four-step synthesis was described for creating a 6,6-disubstituted dihydro derivative, demonstrating the compound's synthetic accessibility for further study and potential application in various fields, including material science and pharmacology (Gabbutt et al., 1994).
Biological Activities and Applications
The exploration of benzopyrano derivatives has extended to the investigation of their biological activities. For instance, certain pyrano derivatives have shown selective cytotoxicity against human lung and liver cancer cell lines, suggesting their potential as therapeutic agents in oncology (Mo et al., 2004).
properties
Product Name |
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran |
---|---|
Molecular Formula |
C36H36O8 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(6S,6aR,7S,12aR)-1,3,4,8,10,11-hexamethoxy-6-phenyl-7-[(E)-2-phenylethenyl]-6,6a,7,12a-tetrahydrochromeno[3,2-c]chromene |
InChI |
InChI=1S/C36H36O8/c1-37-24-19-26(39-3)32(41-5)35-28(24)23(18-17-21-13-9-7-10-14-21)29-31(22-15-11-8-12-16-22)43-36-30(34(29)44-35)25(38-2)20-27(40-4)33(36)42-6/h7-20,23,29,31,34H,1-6H3/b18-17+/t23-,29-,31-,34-/m1/s1 |
InChI Key |
KBNCXSMEPKTSAW-QSVOBOOJSA-N |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@H]([C@@H]3[C@H](OC4=C([C@@H]3O2)C(=CC(=C4OC)OC)OC)C5=CC=CC=C5)/C=C/C6=CC=CC=C6)OC)OC |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C3C(OC4=C(C3O2)C(=CC(=C4OC)OC)OC)C5=CC=CC=C5)C=CC6=CC=CC=C6)OC)OC |
synonyms |
dependensin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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